Enhanced Aqueous Compatibility via Lower Lipophilicity
The introduction of the polar 3-nitro group reduces the lipophilicity of the 7-azaindole scaffold compared to the non-nitro analog, improving its handling in aqueous media and potentially reducing off-target promiscuity associated with high LogP compounds. The target compound exhibits a computed XLogP3-AA value of 2.1 [1], whereas the des-nitro analog (6-chloro-1H-pyrrolo[2,3-b]pyridine, CAS 55052-27-2) has a higher computed LogP of 2.3 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2), XLogP3 = 2.3 |
| Quantified Difference | ΔLogP = -0.2 (lower lipophilicity) |
| Conditions | Computed value via XLogP3 algorithm (PubChem) |
Why This Matters
Lower LogP predicts improved aqueous solubility, a critical factor for in vitro assays and formulation development, while maintaining adequate permeability for cellular target engagement.
- [1] PubChem. (2025). 6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Compound Summary CID 53413057. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Compound Summary CID 2763217. National Center for Biotechnology Information. View Source
